2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one
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Overview
Description
2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core and a methoxy-substituted cyclohexadienone moiety
Preparation Methods
The synthesis of 2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzoxazinone core followed by the introduction of the methoxy-substituted cyclohexadienone moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy-substituted cyclohexadienone moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups present in the structure, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-substituted cyclohexadienone moiety can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses. Additionally, the benzoxazinone core may interact with proteins, modulating their function and affecting various cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one include other benzoxazinone derivatives and methoxy-substituted cyclohexadienones. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. Examples of similar compounds include:
- 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate .
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-10-11(6-8-14(15)19)7-9-16-18-13-5-3-2-4-12(13)17(20)22-16/h2-10,19H,1H3/b9-7+ |
InChI Key |
YNHRRKXRXMLWAP-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)O2)O |
Origin of Product |
United States |
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